molecular formula C10H12N2O2 B2576379 8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1266928-97-5

8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2576379
CAS No.: 1266928-97-5
M. Wt: 192.218
InChI Key: XZDXJRMLZZOIQX-UHFFFAOYSA-N
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Description

8-Amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (molecular formula: C₁₀H₁₂N₂O₂; molecular weight: 192.22 g/mol) is a benzoxazinone derivative characterized by an amino group at position 8 and methyl substituents at positions 2 and 6 of the benzoxazine core . This compound belongs to a class of heterocyclic molecules with a fused benzene and oxygen-containing six-membered ring. Benzoxazinones are known for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .

The amino group at position 8 distinguishes this compound from naturally occurring benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) and DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one), which feature hydroxyl and methoxy substituents . Synthetic routes for similar derivatives often involve cyclization of 2-aminophenols with halogenated reagents or acylation reactions, as demonstrated in the synthesis of N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines .

Properties

IUPAC Name

8-amino-2,6-dimethyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-5-3-7(11)9-8(4-5)12-10(13)6(2)14-9/h3-4,6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDXJRMLZZOIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC(=CC(=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves the reaction of benzoxazole with appropriate methylating agents such as methyl iodide. The reaction typically occurs under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the methylation process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

Biology

Research has indicated that 8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown significant effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

Antiviral Properties

The compound has also been explored for its antiviral potential. Certain derivatives have demonstrated the ability to inhibit viral replication mechanisms effectively.

Industrial Applications

Beyond academic research, this compound is utilized in various industrial applications:

  • Specialty Chemicals : It is used in the production of specialty chemicals due to its reactivity.
  • Pharmaceutical Development : Its potential therapeutic applications are being explored in drug development.

Neuroprotective Activity

A study evaluated new derivatives of benzoxazine for neuroprotective effects. The results indicated that certain derivatives exhibited significant neuroprotective activity without the toxicity associated with other compounds like exifone .

Serotonin Receptor Antagonism

Research on related benzoxazine derivatives revealed their ability to act as antagonists at serotonin receptors (5HT3), enhancing receptor binding affinity through specific substitutions on the benzoxazine ring .

Protease Inhibition

Compounds structurally similar to 8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin have shown potential in inhibiting serine proteases involved in diseases such as cancer and diabetes .

Mechanism of Action

The mechanism of action of 8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoxazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzoxazinone Derivatives

Compound Name Substituents Molecular Formula Key Features
8-Amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 8-NH₂, 2-CH₃, 6-CH₃ C₁₀H₁₂N₂O₂ Amino group enhances potential metal chelation; methyl groups may improve lipophilicity
DIMBOA 2,4-OH, 7-OCH₃ C₉H₉NO₅ Natural phytoanticipin; degrades to MBOA (6-methoxy-benzoxazolin-2-one)
DIBOA 2,4-OH C₈H₇NO₄ Precursor to BOA (2-benzoxazolinone); exhibits antioxidant activity
BONC-013 (Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate) 6-Cl, 4-CH₃, 2-OAc C₁₃H₁₄ClNO₄ Chloro and ester groups linked to topoisomerase I inhibition
8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 8-Cl, 2-CH₃ C₉H₈ClNO₂ Chlorine substituent may enhance electrophilic reactivity
HBOA (2-hydroxy-1,4-benzoxazin-3-one) 2-OH C₈H₇NO₃ Lactam form; intermediate in benzoxazinoid biosynthesis

Antimicrobial and Antioxidant Properties

  • 8-Amino-2,6-dimethyl derivative: Limited direct data, but hydroxamic acid analogs (e.g., DIMBOA) show antimicrobial activity via metal ion chelation, disrupting microbial metalloenzymes . The amino group may similarly interact with transition metals .
  • DIMBOA/DIBOA : Exhibit broad-spectrum antimicrobial and anti-insect activity. DIMBOA’s IC₅₀ against fungi is ~50 μM, while DIBOA degrades rapidly to BOA, which has lower efficacy .
  • BONC-013: Not directly antimicrobial but inhibits human topoisomerase I (IC₅₀ = 2.1 μM), acting as a poison by stabilizing DNA-enzyme complexes .

Enzyme Inhibition

  • 8-Amino-2,6-dimethyl derivative: Potential topoisomerase inhibition inferred from SAR studies; amino groups at position 8 may mimic camptothecin’s interactions .
  • DIMBOA : Indirect antioxidant activity via radical scavenging (EC₅₀ = 15 μM for DPPH assay) .

Stability and Degradation

  • Natural benzoxazinoids (DIMBOA, DIBOA) are unstable in aqueous environments, degrading to benzoxazolinones (MBOA, BOA) .
  • Synthetic derivatives (e.g., 8-amino-2,6-dimethyl) with non-hydroxyl substituents likely exhibit improved stability, enhancing their pharmacokinetic profiles .

Key Research Findings

  • Topoisomerase I Inhibition: Substituents at positions 6 and 8 significantly influence activity. Chloro and methyl groups (e.g., BONC-013) enhance potency, while amino groups may offer selectivity .
  • Antioxidant Capacity: Hydroxyl groups are critical for radical scavenging; amino groups in synthetic derivatives could provide alternative redox pathways .
  • Structural Stability: Methyl and amino substituents reduce ring strain and hydrolysis susceptibility compared to natural hydroxamic acids .

Biological Activity

8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. Its unique structure, characterized by an amino group and two methyl groups on a benzoxazine ring, has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

This compound can be synthesized through various methods, including the reaction of benzoxazole with methylating agents under basic conditions. Its chemical formula is C10H12N2OC_{10}H_{12}N_2O, and it has a molecular weight of 176.22 g/mol. The presence of the amino group allows for hydrogen bonding with biological molecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can participate in hydrogen bonding with enzymes and receptors, while the benzoxazine ring may modulate various cellular pathways. This interaction can lead to several biological effects, including antimicrobial and antiviral activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various benzoxazine derivatives found that compounds with similar structures displayed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Properties

In addition to its antibacterial effects, this compound has been explored for its antiviral potential. Specific derivatives have shown activity against viral strains by inhibiting viral replication mechanisms. The structural features of this compound are crucial for enhancing its efficacy in this regard.

Case Studies

  • Serotonin Receptor Antagonism : A study on related benzoxazine derivatives demonstrated their ability to act as antagonists at serotonin receptors (5HT3). The introduction of substituents at specific positions on the benzoxazine ring significantly enhanced receptor binding affinity .
  • Protease Inhibition : Compounds structurally similar to this compound have been shown to inhibit serine proteases involved in various diseases. This suggests potential therapeutic applications in treating conditions like cancer and diabetes .

Comparative Analysis

To understand the unique biological activity of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameStructure VariantsBiological Activity
8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin Contains amino and methyl groupsStrong antimicrobial and antiviral properties
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin Lacks amino groupReduced antimicrobial activity
8-amino-3,4-dihydro-2H-1,4-benzoxazin Lacks methyl groupsVarying reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-amino-2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, and how do reaction conditions influence yield?

  • The synthesis typically involves cyclization of substituted 2-aminophenols with halogenated reagents (e.g., 1,2-dibromoethane) followed by acylation or alkylation steps. For example, Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C–N cyclization, can yield benzoxazine derivatives . Optimizing stoichiometry, temperature (e.g., -35°C for intermediate stabilization), and catalyst loading (e.g., Cu(I) for cyclization) is critical for improving yield .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Key methods include:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : To confirm substituent positions (e.g., methyl groups at C2/C6, amino at C8) and dihydro-oxazine ring conformation .
  • IR Spectroscopy : For identifying carbonyl (C=O) stretching (~1650–1700 cm<sup>-1</sup>) and NH/OH vibrations .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline forms .

Q. What are the primary biological activities associated with benzoxazin-3-one derivatives?

  • Benzoxazinoids, such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA, exhibit allelopathic, antimicrobial, and insecticidal properties. These activities stem from their ability to disrupt cellular membranes or inhibit enzymes in target organisms . While specific data on 8-amino-2,6-dimethyl derivatives is limited, structural analogs suggest potential bioactivity via similar mechanisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Contradictions often arise from tautomerism or dynamic equilibria in solution. For example, NH protons in the oxazine ring may exhibit variable chemical shifts due to solvent-dependent hydrogen bonding. Strategies include:

  • Variable Temperature NMR : To observe coalescence of proton signals and infer exchange processes .
  • Computational Modeling : Density functional theory (DFT) calculations can predict stable tautomers and compare theoretical/experimental spectra .
  • Multi-Technique Validation : Cross-referencing NMR, IR, and X-ray data ensures consistency .

Q. What methodologies optimize the compound’s stability under varying pH and temperature conditions?

  • Stability studies should employ:

  • Accelerated Degradation Tests : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) to identify degradation pathways .
  • HPLC-PDA-MS<sup>n</sup> : Monitor degradation products (e.g., hydrolysis of the oxazine ring) and quantify stability thresholds .
  • Lyophilization : For long-term storage, lyophilized formulations in inert atmospheres (e.g., N2) prevent oxidative decomposition .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • SAR studies focus on:

  • Substituent Effects : Methyl groups at C2/C6 enhance lipophilicity and membrane permeability, while the C8 amino group may participate in hydrogen bonding with biological targets .
  • Ring Modifications : Introducing electron-withdrawing groups (e.g., Cl at C7) or expanding the oxazine ring (e.g., benzoxazepine analogs) can alter bioactivity .
  • In Silico Screening : Molecular docking predicts binding affinities to enzymes like acetylcholinesterase or cytochrome P450 .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • Impurities may include unreacted intermediates (e.g., 2-aminophenols) or byproducts from incomplete cyclization. Solutions involve:

  • UHPLC-PDA-MS<sup>n</sup> : Achieve baseline separation of impurities using C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
  • Limit Tests : Set thresholds using ICH Q3A guidelines (e.g., ≤0.1% for unknown impurities) .

Q. How do researchers validate the compound’s role in plant defense mechanisms?

  • Bioassays : Test allelopathic effects on weed germination (e.g., rye seedling assays) or antifungal activity against Rhizopus spp. .
  • Metabolomic Profiling : Use UHPLC-MS to detect glycosylated derivatives (e.g., DIMBOA-glc) in plant extracts, which are biomarkers for induced defense responses .

Safety and Handling

Q. What PPE and engineering controls are mandated for safe handling?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure .
  • Engineering Controls : Use fume hoods for weighing and synthesis to minimize inhalation risks .
  • Storage : Store in airtight containers under inert gas (argon) at –20°C to prevent hygroscopic degradation .

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